

Essential Guide to Crobenetine: Safe Handling and Disposal

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Compound of Interest

Compound Name: Crobenetine

Cat. No.: B1243859

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This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with **Crobenetine** (also known as BIII 890CL). As a selective NaV1.2 sodium channel blocker, proper handling and disposal of this compound are paramount to ensure laboratory safety and environmental protection.^{[1][2]} This guide offers procedural, step-by-step guidance to address operational questions regarding its use and disposal.

Quantitative Data Summary

The following table summarizes key quantitative data derived from preclinical in vivo studies of **Crobenetine**. This information is essential for understanding its potency and pharmacokinetic profile.

Parameter	Value	Species	Administration Route	Source
IC ₅₀ (Inactivated State)	77 nM	In vitro	-	[2][3]
IC ₅₀ (Resting State)	18 µM	In vitro	-	[3]
ID ₅₀ (Max. Electroshock Model)	6.1 mg/kg	Mouse	-	[2][3]
Effective Dose (Analgesia)	3 - 30 mg/kg/day	Rat	Subcutaneous	[4][5]
Molecular Formula	C ₂₅ H ₃₃ NO ₂	-	-	[1][6]
Molecular Weight	379.54 g/mol	-	-	[6]

Experimental Protocols

A detailed methodology for a key in vivo experiment investigating the analgesic activity of **Crobenetine** is provided below.

Objective: To evaluate the dose-dependent analgesic and anti-hyperalgesic effects of **Crobenetine** in a rat model of inflammatory pain.

Materials:

- **Crobenetine** (BIII 890CL)
- Vehicle (5% xylitol solution)
- Complete Freund's Adjuvant (CFA)
- Adult female Wistar rats (185-270 g)
- Meloxicam (positive control)

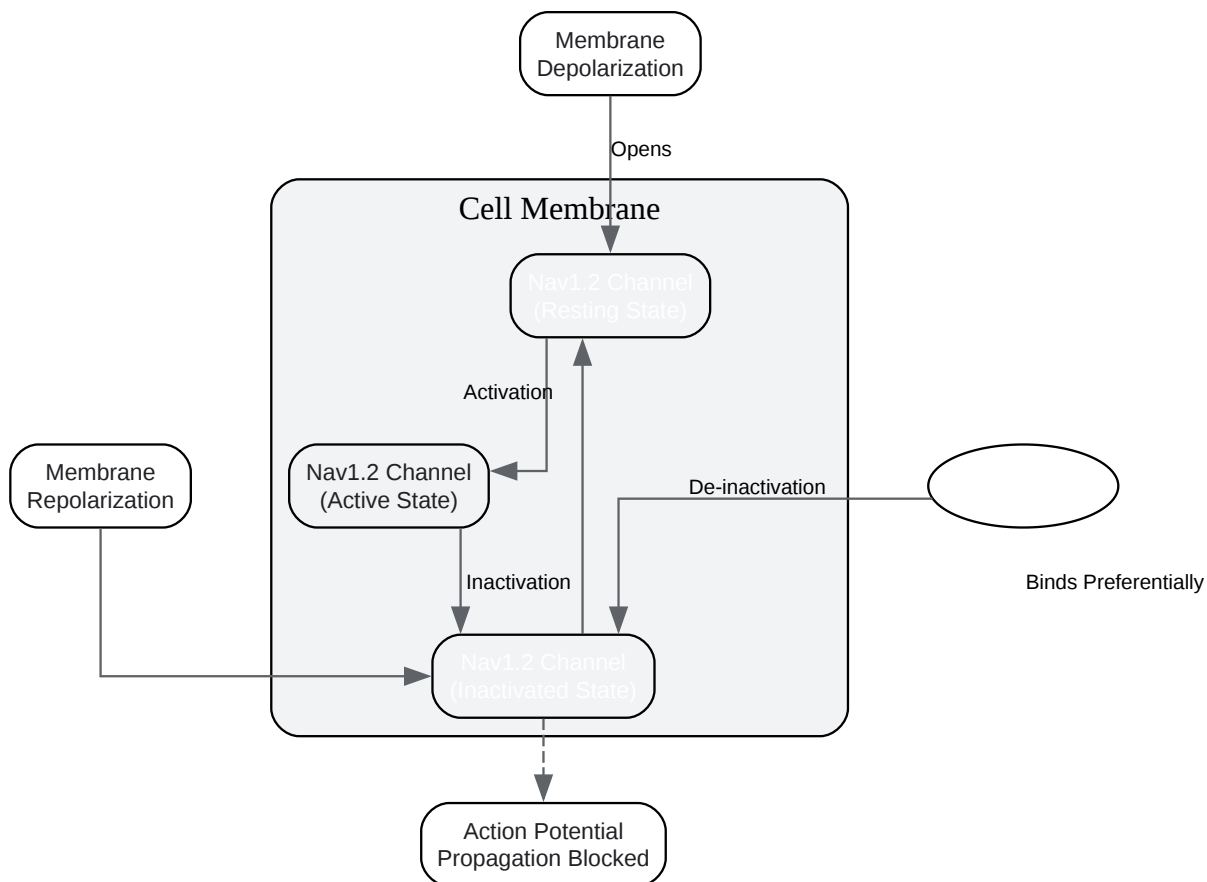
- Mineral oil (CFA vehicle control)

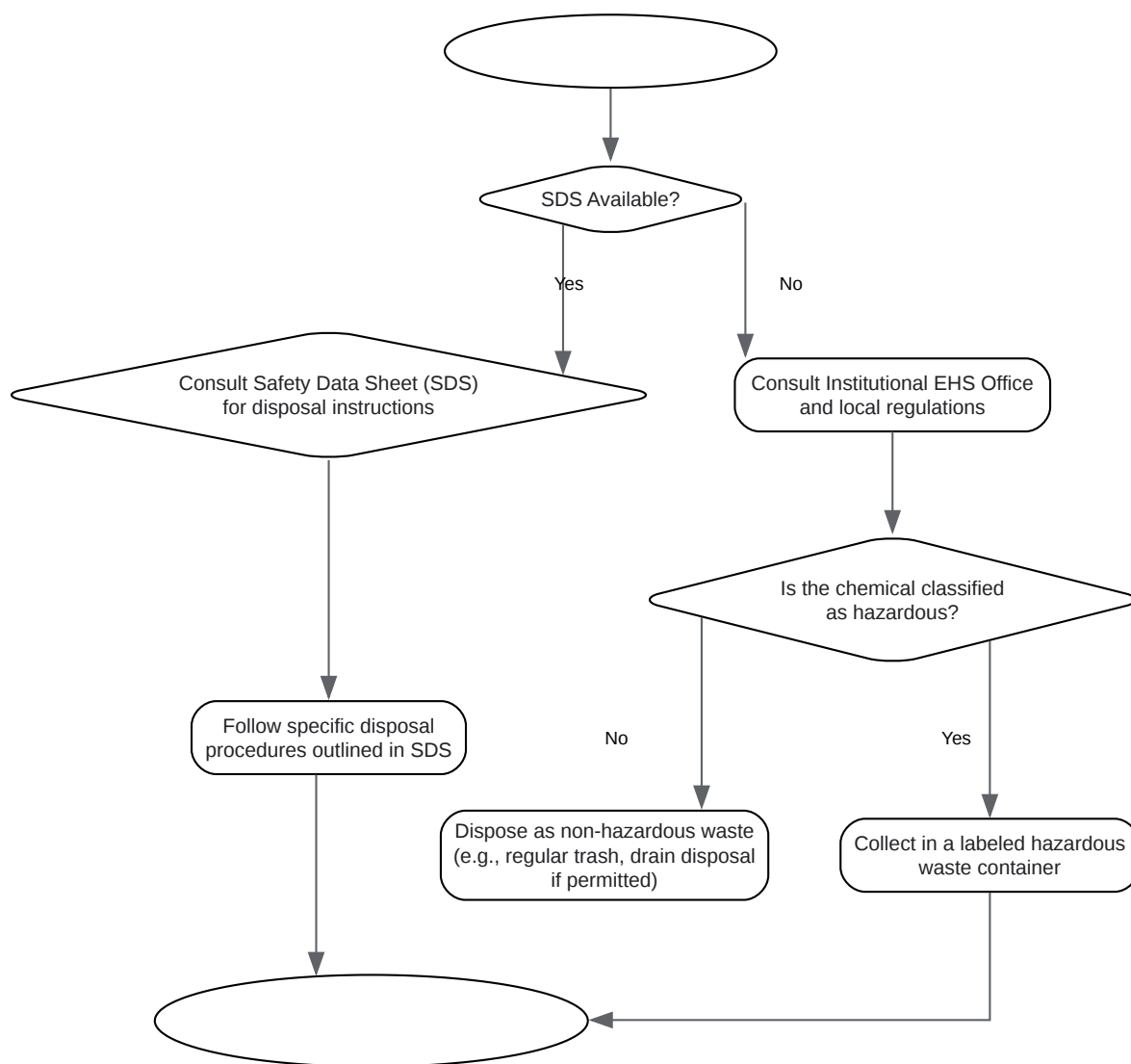
Procedure:

- Animal Housing: House rats in groups of six per cage for at least two weeks prior to the experiment.
- Induction of Monoarthritis: Induce monoarthritis by injecting 0.05 ml of CFA into the right ankle joint under brief halothane anesthesia.[4]
- Drug Administration:
 - Administer **Crobenetine** subcutaneously at doses of 3, 10, or 30 mg/kg/day for five consecutive days, starting on the day of arthritis induction.[4]
 - Administer the vehicle (5% xylitol solution) to the control group following the same schedule.[4]
 - Administer meloxicam (4 mg/kg, i.p.) to the positive control group.
- Behavioral Testing:
 - Perform behavioral tests immediately before arthritis induction and on days 2, 4, and 5, 15 minutes after drug administration.[4]
 - Assess joint hyperalgesia, hind limb posture, and mobility.
- Post-mortem Analysis: At the end of the study, assess joint stiffness and edema.

Signaling Pathway: Mechanism of Action

Crobenetine is a use-dependent and voltage-dependent sodium channel blocker with high selectivity for the Nav1.2 channel.[2][3] It preferentially binds to the inactivated state of the channel, thereby inhibiting the rapid influx of sodium ions that underlies the rising phase of an action potential. This mechanism is particularly effective in blocking nerve impulses in highly activated neurons, which is relevant in conditions like chronic pain and epilepsy.





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